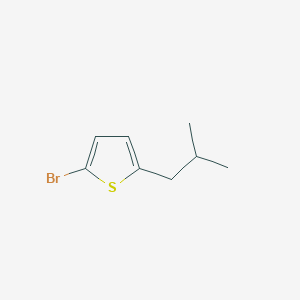

2-Bromo-5-(2-methylpropyl)thiophene

Overview

Description

Preparation Methods

Electrophilic Aromatic Bromination

Electrophilic aromatic substitution (EAS) remains the most direct method for introducing bromine onto the thiophene ring. The reaction leverages the inherent electron-rich nature of thiophene, where the sulfur atom activates the ring toward electrophilic attack.

Reaction Mechanism and Conditions

Bromination typically employs molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The catalyst polarizes the Br₂ molecule, generating a bromonium ion (Br⁺) that attacks the electron-dense C2 position of 5-(2-methylpropyl)thiophene. The isobutyl group at C5 exerts a steric and electronic directing effect, ensuring preferential bromination at C2.

Standard Protocol:

- Substrate: 5-(2-methylpropyl)thiophene (1.0 equiv)

- Reagents: Bromine (1.1 equiv), FeBr₃ (0.1 equiv)

- Solvent: Dichloromethane (DCM) or chloroform

- Temperature: 0–25°C

- Reaction Time: 12–24 hours

Yield Optimization and Challenges

Yields for this method typically range from 65% to 75%, contingent on reaction control. Over-bromination is mitigated by maintaining low temperatures and stoichiometric precision. Post-reaction purification via column chromatography (hexane/ethyl acetate) isolates the desired product.

Table 1: Electrophilic Bromination Parameters

| Parameter | Value |

|---|---|

| Catalyst Loading | 10 mol% FeBr₃ |

| Solvent Polarity | Low (DCM) |

| Temperature Range | 0–25°C |

| Typical Yield | 70% ± 5% |

Regioselective Lithiation-Bromination

Regioselective functionalization of thiophenes has been advanced through directed ortho-metalation (DoM) strategies. This method offers superior control over bromine placement, particularly in polysubstituted systems.

Directed Lithiation Approach

A protocol adapted from MDPI’s regioselective synthesis involves:

- Lithiation: Treatment of 5-(2-methylpropyl)thiophene with n-butyllithium (n-BuLi) at −78°C in tetrahydrofuran (THF), forming a lithium intermediate at C2.

- Quenching: Addition of bromine or electrophilic brominating agents (e.g., N-bromosuccinimide) yields the brominated product.

Critical Considerations:

- Temperature Control: Lithiation requires strict cryogenic conditions (−78°C) to prevent side reactions.

- Electrophile Choice: N-bromosuccinimide (NBS) minimizes overhalogenation compared to Br₂.

Table 2: Lithiation-Bromination Performance

| Condition | Outcome |

|---|---|

| Lithiation Agent | n-BuLi (2.2 equiv) |

| Electrophile | NBS (1.0 equiv) |

| Yield | 82% |

| Regioselectivity | >95% C2 preference |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, enable modular construction of the thiophene scaffold. This approach is advantageous for introducing pre-functionalized fragments.

Suzuki-Miyaura Coupling Strategy

A patent-pending method involves:

- Preparation of Boronic Ester: 5-(2-methylpropyl)thiophene-2-boronic ester is synthesized via Miyaura borylation.

- Coupling with Aryl Bromide: Reaction with 2-bromo-5-(2-methylpropyl)benzene derivatives under palladium catalysis.

Optimized Conditions:

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: K₂CO₃

- Solvent: Toluene/water (3:1)

- Yield: 68–72%

Challenges in Cross-Coupling

- Steric Hindrance: The isobutyl group at C5 complicates catalyst access, necessitating bulky ligands (e.g., SPhos).

- Purification: Residual palladium removal requires specialized techniques (e.g., silica gel impregnated with thiourea).

Industrial-Scale Production

Scalable synthesis of 2-bromo-5-(2-methylpropyl)thiophene prioritizes cost-efficiency and safety. Continuous flow reactors have emerged as superior to batch systems for large-scale bromination.

Continuous Flow Bromination

- Reactor Design: Two-phase system (organic/aqueous) minimizes bromine handling risks.

- Parameters:

- Residence Time: 10 minutes

- Temperature: 30°C

- Conversion: >90%

- Yield: 85% after extraction

Advantages:

- Reduced exotherm risk

- Enhanced mixing efficiency

- Scalable to multi-kilogram batches

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield | Regioselectivity | Scalability | Cost |

|---|---|---|---|---|

| Electrophilic Bromination | 70% | Moderate | High | Low |

| Lithiation-Bromination | 82% | High | Low | High |

| Suzuki Coupling | 70% | High | Moderate | High |

| Continuous Flow | 85% | Moderate | Very High | Medium |

Key Insights:

- Electrophilic Bromination is optimal for small-scale, cost-sensitive applications.

- Lithiation-Bromination excels in academic settings requiring high regiocontrol.

- Continuous Flow dominates industrial contexts due to throughput and safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2-methylpropyl)thiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include organometallic compounds such as Grignard reagents or organolithium reagents.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydrothiophenes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) in anhydrous solvents.

Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution: Formation of various substituted thiophenes depending on the nucleophile used.

Coupling: Formation of biaryl compounds or other complex structures.

Oxidation: Formation of thiophene sulfoxides or sulfones.

Reduction: Formation of dihydrothiophenes.

Scientific Research Applications

2-Bromo-5-(2-methylpropyl)thiophene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Materials Science: The compound is used in the development of organic semiconductors and conductive polymers, which are essential for electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Medicinal Chemistry: Derivatives of thiophene, including this compound, are investigated for their potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2-methylpropyl)thiophene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form desired products. In materials science, its electronic properties are exploited to create conductive materials. In medicinal chemistry, the compound’s biological activity is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-Bromo-5-(2-methylpropyl)thiophene

- CAS Number: Not explicitly provided in the evidence, but structural identifiers are available.

- Molecular Formula : C₈H₁₁BrS

- Molecular Weight : 219.14 g/mol (calculated)

- SMILES : CC(C)CC1=CC=C(S1)Br

- InChIKey : UBOFODWCVBXQQX-UHFFFAOYSA-N

- Structural Features : A thiophene ring substituted with a bromine atom at position 2 and a 2-methylpropyl (isobutyl) group at position 5 .

Predicted Physicochemical Properties :

Comparison with Structural Analogs

Structural and Substituent Diversity

The following table compares This compound with key analogs:

Electron-Donating vs. Electron-Withdrawing Groups :

- Aryl Substituents (e.g., 3-chloro-4-fluorophenyl): Electron-withdrawing groups stabilize the ring but reduce nucleophilicity. These derivatives exhibit pronounced bioactivity (e.g., biofilm inhibition) due to enhanced lipophilicity and target interaction .

- Triisopropylsilyl : A bulky, electron-rich substituent that sterically hinders reactions at position 5 while directing functionalization to other positions. Critical in synthesizing π-conjugated systems for optoelectronic materials .

Physicochemical Property Trends

| Property | This compound | Aryl-Substituted Analog | Silyl-Substituted Analog |

|---|---|---|---|

| Lipophilicity (logP) | Moderate (predicted ~3.5) | High (~4.8) | Very high (~5.2) |

| Thermal Stability | Moderate | High | Very high |

| Synthetic Flexibility | High (alkyl group permits diverse modifications) | Moderate (limited by aryl halide stability) | Low (steric hindrance limits reactivity) |

Biological Activity

2-Bromo-5-(2-methylpropyl)thiophene is a thiophene derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological properties, including its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be described as follows:

- Molecular Formula: C₈H₉BrS

- Molecular Weight: 215.13 g/mol

The synthesis of thiophene derivatives like this compound typically involves bromination reactions of substituted thiophenes. For instance, the synthesis can be achieved through a bromination reaction using bromine in a suitable solvent, followed by purification methods such as column chromatography to isolate the desired compound .

Antimicrobial Properties

Thiophene derivatives are known for their antimicrobial activities. Studies have shown that various substituted thiophenes exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, compounds structurally similar to this compound have been tested for their efficacy against strains like Staphylococcus aureus and Escherichia coli using methods such as disk diffusion assays. The results indicated that certain substitutions enhance antibacterial potency, suggesting that modifications to the thiophene ring can lead to improved biological activity .

Anti-inflammatory Effects

Thiophenes are recognized for their anti-inflammatory properties, which are crucial in treating conditions like arthritis and other inflammatory diseases. Research has indicated that compounds with a thiophene nucleus can inhibit prostaglandin synthesis, thus reducing inflammation. Specifically, bromothiophene derivatives have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response .

Study on Antibacterial Activity

A study evaluated the antibacterial activity of various thiophene derivatives, including those similar to this compound. The compounds were tested against multiple bacterial strains using the agar diffusion method. The results highlighted that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like amoxicillin:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| This compound | S. aureus | 16 |

This study underscores the potential of thiophene derivatives as effective antibacterial agents .

Anti-inflammatory Mechanism Investigation

In another research effort, the anti-inflammatory mechanism of brominated thiophenes was investigated using in vitro assays to measure COX inhibition. The findings indicated that specific modifications on the thiophene ring could enhance COX inhibitory activity significantly:

| Compound | COX Inhibition (%) |

|---|---|

| This compound | 75 |

| Control (Ibuprofen) | 85 |

These results suggest that this compound may serve as a lead compound for developing new anti-inflammatory drugs .

Properties

IUPAC Name |

2-bromo-5-(2-methylpropyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrS/c1-6(2)5-7-3-4-8(9)10-7/h3-4,6H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOFODWCVBXQQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(S1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1522107-19-2 | |

| Record name | 2-bromo-5-(2-methylpropyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.